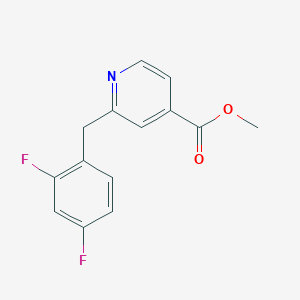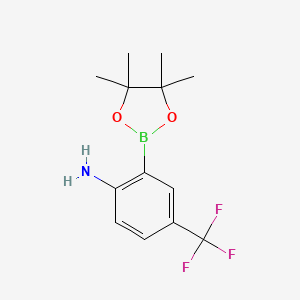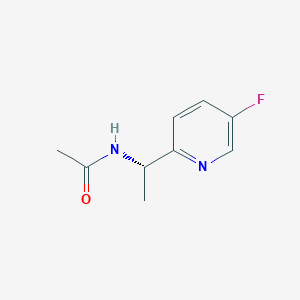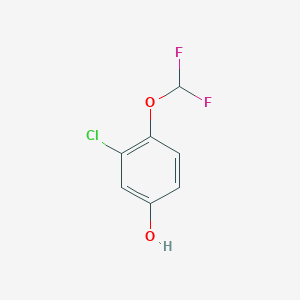
3-Chloro-4-(difluoromethoxy)phenol
Overview
Description
3-Chloro-4-(difluoromethoxy)phenol is an organic compound with the molecular formula C7H5ClF2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with a chlorine atom and a difluoromethoxy group attached to the benzene ring . The empirical formula is C7H5ClF2O2 and the molecular weight is 194.56 g/mol .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 194.56 g/mol and its empirical formula is C7H5ClF2O2 .Scientific Research Applications
Synthesis and Derivative Creation
- Fluoroform as a Difluorocarbene Source : Fluoroform (CHF3) can be used as a difluorocarbene source for converting phenols into their difluoromethoxy derivatives. This process is carried out at moderate temperatures and pressures, offering moderate to good yields (Thomoson & Dolbier, 2013).
Phenolic Compounds in Pharmacology
- Phenolic Acids - Biological and Pharmacological Effects : Phenolic acids, including variants like 3-Chloro-4-(difluoromethoxy)phenol, show a range of biological and pharmacological effects, such as antioxidant, antibacterial, and hepatoprotective properties (Naveed et al., 2018).
Bond Dissociation and Acidity Studies
- O-H Bond Dissociation and Proton Affinities : The O-H bond dissociation enthalpies and proton affinities of substituted phenols, including this compound, have been calculated to understand their chemical behavior and stability (Chandra & Uchimaru, 2002).
Environmental Analysis and Detection Techniques
- Voltammetric "Electronic Tongue" for Phenolic Compounds : An automated voltammetric method has been developed to detect phenolic compounds, including this compound, using direct oxidation and amperometric detection (Gutés et al., 2005).
Oxidative Transformation in Environmental Contexts
- Oxidation by Manganese Oxides : The antibacterial agents triclosan and chlorophene, structurally similar to this compound, show rapid oxidation by manganese oxides, a process important for environmental transformation of these compounds (Zhang & Huang, 2003).
Safety and Hazards
3-Chloro-4-(difluoromethoxy)phenol is classified as Acute Tox. 3 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Future Directions
Difluoromethylation processes, which would include compounds like 3-Chloro-4-(difluoromethoxy)phenol, have seen recent advances and are a field of research that has benefited from the invention of multiple difluoromethylation reagents . The future may see the discovery of many novel applications of such compounds .
properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRLVTKJSQLXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

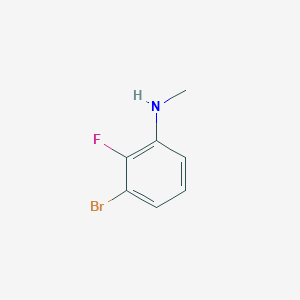

![1-[4-Nitro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine](/img/structure/B1400400.png)
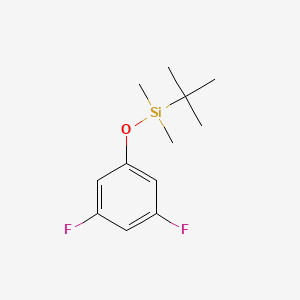





![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid, 2-ethyl 5-(phenylmethyl) ester](/img/structure/B1400416.png)
